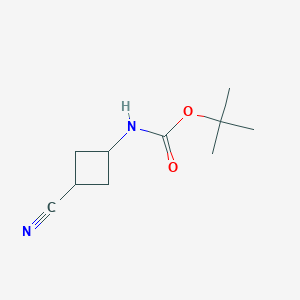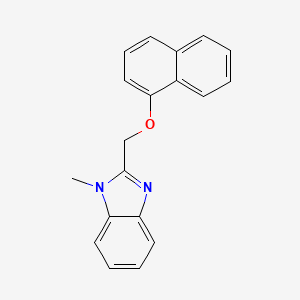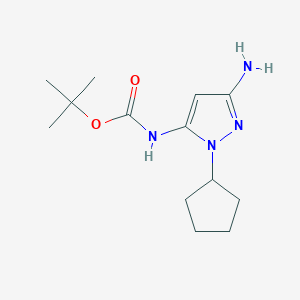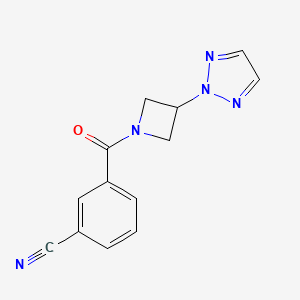![molecular formula C17H26ClNO4 B2699911 1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride CAS No. 474263-04-2](/img/structure/B2699911.png)
1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H26ClNO4 and its molecular weight is 343.85. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Novel Compounds : Research has shown the synthesis of novel compounds using similar chemical structures. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which are a new class of cyclic dipeptidyl ureas, involves reactions with cyclohexyl or benzyl isocyanide, indicating the potential for creating new classes of compounds (Sañudo et al., 2006).
Development of Dopaminergic Agents : Similar structural components have been used in the synthesis of dopaminergic agents, such as 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which show preliminary evidence of dopaminergic activity, suggesting potential therapeutic applications in neuroscience (Pfeiffer et al., 1982).
Polymerization and Material Science : The compound's structural elements are similar to those used in the synthesis and polymerization of functional cyclic esters, which indicates its potential in the field of material science, particularly in the development of hydrophilic aliphatic polyesters (Trollsås et al., 2000).
Pharmacological Research
Antimicrobial and Antiradical Activity : Compounds with structural similarities have been tested for their antimicrobial and antioxidant activities, indicating potential applications in the development of new antimicrobial and antiradical agents (Čižmáriková et al., 2020).
Novel Heterocycles Synthesis : The compound's structure is akin to those used in synthesizing novel heterocycles, such as benzoin-α-oxime, which can lead to various heterocyclic systems, suggesting potential applications in pharmaceutical chemistry (Singh & Singh, 2004).
Advanced Chemical Applications
Palladium-Catalyzed Reactions : Similar chemical structures have been involved in palladium-catalyzed oxidative aminocarbonylation-cyclization reactions, illustrating potential applications in advanced synthetic chemistry (Gabriele et al., 2006).
Electrical Conductivity Properties : The study of the electrical properties of complexes with similar structures, like copper complexes of novel oxime compounds, indicates potential applications in the field of electronics and materials science (Aydogdu et al., 2003).
Fluorescence and Sensing Applications : Research on the synthesis of organogels containing phenylbenzoxazole groups suggests potential applications in fluorescence enhancement and sensing, particularly for detecting nerve gas simulants (Kim et al., 2010).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yloxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-18(13-5-3-2-4-6-13)10-14(19)11-20-15-7-8-16-17(9-15)22-12-21-16;/h7-9,13-14,19H,2-6,10-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOPUWOAMFVRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC2=C(C=C1)OCO2)O)C3CCCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2699828.png)
![N-(2-{[(2-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2699829.png)
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide](/img/structure/B2699832.png)


![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2699838.png)
![5-((2-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2699839.png)

![N-(4-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699841.png)


![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2699849.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2699850.png)
